3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
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Overview
Description
The compound 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is an intricate molecular entity notable for its unique structural features and potential applications in various scientific fields. Its multifaceted structure allows it to participate in diverse chemical reactions, making it valuable in research and industry.
Preparation Methods
Synthetic routes and reaction conditions: Preparation of 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide involves several steps:
Synthesis of the isoquinoline core: : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine, followed by cyclization.
Sulfonamide formation:
Chlorination and fluorination: : Specific reagents like N-chlorosuccinimide and Selectfluor® can be used to introduce the chloro and fluoro substituents.
Industrial production methods: Scaling up the production might involve continuous flow synthesis techniques to ensure consistency and yield optimization.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation and reduction: : The compound can participate in redox reactions affecting the tetrahydroisoquinoline ring and the ethylsulfonyl group.
Substitution reactions: : The chloro and fluoro substituents allow for nucleophilic substitutions under suitable conditions.
Common reagents and conditions:
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Application of hydrogen gas in the presence of a metal catalyst.
Substitution: : Nucleophiles like amines or thiols under controlled temperatures.
Major products formed:
Oxidation: : Can lead to sulfoxides or sulfones.
Reduction: : Yields dehalogenated or hydrogenated derivatives.
Substitution: : Leads to derivatives where the chloro or fluoro groups are replaced.
Scientific Research Applications
Chemistry:
Utilized as a building block for synthesizing more complex molecules.
Functions as a ligand in coordination chemistry.
Biology and Medicine:
Potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Its sulfonamide moiety is known for antibacterial properties.
Industry:
Used in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes or receptors, modulating their activity. The sulfonamide group is particularly effective at mimicking the structure of natural substrates, thereby inhibiting bacterial enzyme activity.
Comparison with Similar Compounds
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide: : Lacks the chloro group, potentially altering its reactivity and binding properties.
3-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide: : Lacks the ethylsulfonyl group, affecting its solubility and interaction with biological targets.
Uniqueness: The presence of both chloro and fluoro groups, along with the ethylsulfonyl moiety, distinguishes 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide, giving it a unique profile in terms of chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-8-7-12-3-4-14(9-13(12)11-21)20-27(24,25)15-5-6-17(19)16(18)10-15/h3-6,9-10,20H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYCWPGMUBDELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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